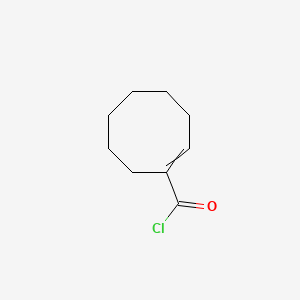
For-phe-gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
For-phe-gly-OH is a tripeptide composed of three amino acids: formylphenylalanine, phenylalanine, and glycine. This compound is known for its self-assembling properties, which make it a valuable building block in the study of peptide self-assembly and the development of peptide-based materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of For-phe-gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, formylphenylalanine, is attached to a solid support resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Repetition: The deprotection and coupling steps are repeated for the addition of glycine.
Cleavage: The completed peptide is cleaved from the solid support and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and efficiency. The use of environmentally friendly solvents and reagents is also a focus in industrial settings to reduce the environmental impact of peptide synthesis .
化学反応の分析
Types of Reactions: For-phe-gly-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can be used to modify the formyl group.
Substitution: Substitution reactions can occur at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents can be used for substitution reactions at specific sites on the peptide.
Major Products:
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Reduced formylphenylalanine derivatives.
Substitution: Modified peptides with substituted side chains.
科学的研究の応用
For-phe-gly-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide self-assembly and the formation of nanostructures.
Biology: The compound is used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound is explored for its potential in drug delivery systems and as a scaffold for tissue engineering.
Industry: The compound is used in the development of peptide-based materials with unique mechanical and functional properties
作用機序
The mechanism of action of For-phe-gly-OH involves its ability to self-assemble into nanostructures through noncovalent interactions such as hydrogen bonding, hydrophobic interactions, and aromatic π–π stacking interactions. These interactions facilitate the formation of stable peptide-based materials. The molecular targets and pathways involved in its self-assembly include the peptide backbone and side chains, which interact to form ordered structures .
類似化合物との比較
特性
IUPAC Name |
2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-8-14-10(12(18)13-7-11(16)17)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHINYLDNESQY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate](/img/structure/B560948.png)
